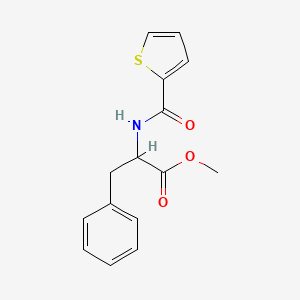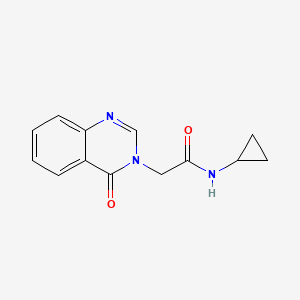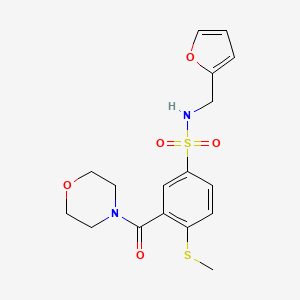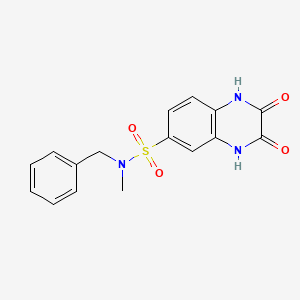![molecular formula C15H18N6O2 B4444651 1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea](/img/structure/B4444651.png)
1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea
Vue d'ensemble
Description
1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea is a complex organic compound that features a benzoxazole ring and a triazole ring These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds
Méthodes De Préparation
The synthesis of 1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with ethyl isocyanate to introduce the urea functionality. The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Applications De Recherche Scientifique
1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Due to its structural features, the compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Mécanisme D'action
The mechanism of action of 1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea involves its interaction with specific molecular targets. The benzoxazole and triazole rings can bind to various enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea include:
Benzoxazole derivatives: These compounds share the benzoxazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole derivatives: Compounds containing the triazole ring are known for their antifungal and antiviral activities.
Urea derivatives: These compounds often have diverse pharmacological properties, including as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in the combination of these three functional groups, which may result in synergistic effects and enhanced biological activity.
Propriétés
IUPAC Name |
1-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-3-12-18-14(20-21(12)2)19-15(22)16-9-8-13-17-10-6-4-5-7-11(10)23-13/h4-7H,3,8-9H2,1-2H3,(H2,16,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJHNMLWYMUCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)NCCC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4444568.png)
![1-[3-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4444579.png)

![7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444592.png)

![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4444611.png)

![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444615.png)

![2-ethyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4444625.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4444630.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one](/img/structure/B4444634.png)
![4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4444648.png)
![6-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4444662.png)
